
4-Fluoronitrobenzene-d4
Overview
Description
4-Fluoronitrobenzene-d4 is a deuterated derivative of 4-fluoronitrobenzene, an organic compound with the molecular formula C6H4FNO2. This compound is characterized by the substitution of four hydrogen atoms with deuterium, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoronitrobenzene-d4 can be synthesized through the Halex process, which involves the reaction of 4-nitrochlorobenzene with potassium fluoride. The reaction proceeds as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process is optimized for high yield and purity, often employing continuous flow reactors to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoronitrobenzene-d4 undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound yields 4-fluoroaniline-d4.
Nucleophilic Aromatic Substitution: The nitro group makes the fluorine atom a good leaving group, allowing for substitution reactions with nucleophiles such as phenoxide.
Common Reagents and Conditions:
Reduction: Catalysts like iron oxide (Fe2O3) are used in the presence of hydrogen gas.
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents under elevated temperatures.
Major Products:
Reduction: 4-Fluoroaniline-d4
Nucleophilic Substitution: Mononitrodiphenylether-d4
Scientific Research Applications
4-Fluoronitrobenzene-d4 is widely used in scientific research due to its deuterated nature, which enhances the resolution of NMR spectroscopy. Its applications include:
Chemistry: Used as a precursor in the synthesis of various fluorinated aromatic compounds.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Applied in the production of dyes, surfactants, and agrochemicals
Mechanism of Action
The mechanism of action of 4-fluoronitrobenzene-d4 involves its ability to undergo nucleophilic aromatic substitution due to the electron-withdrawing nitro group. This makes the fluorine atom a good leaving group, facilitating the formation of various substituted products. The molecular targets and pathways involved include interactions with nucleophiles and catalytic hydrogenation processes .
Comparison with Similar Compounds
- 4-Chloronitrobenzene
- 1-Bromo-4-nitrobenzene
- 3-Nitroaniline
- 2-Nitrotoluene
- 4-Nitroaniline
Uniqueness: 4-Fluoronitrobenzene-d4 is unique due to its deuterated nature, which provides distinct advantages in NMR spectroscopy. Compared to its non-deuterated counterparts, it offers enhanced spectral resolution and reduced background noise, making it invaluable in detailed molecular studies .
Biological Activity
4-Fluoronitrobenzene-d4 (CHFNO, isotopically labeled with deuterium) is a compound of significant interest in various fields, particularly in medicinal chemistry and toxicology. Its biological activity has been studied in relation to mutagenicity, metabolic pathways, and potential therapeutic applications. This article presents a detailed overview of the biological activity of this compound, supported by relevant case studies and research findings.
This compound is an aromatic compound characterized by the presence of both a fluorine atom and a nitro group attached to the benzene ring. Its molecular structure can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: 141.0999 g/mol
- CAS Number: 350-46-9
The presence of the electron-withdrawing nitro group enhances the reactivity of the compound, making it a good candidate for various chemical transformations.
Mutagenicity Studies
Research has demonstrated that this compound exhibits mutagenic properties. A study evaluating the mutagenicity of various chloro- and fluoronitrobenzene derivatives found that compounds with fluorine substitutions, including 4-Fluoronitrobenzene, showed significant mutagenic activity in Salmonella typhimurium strains (TA98, TA1538, TA1537, TA100, and TA1535). The results indicated that all tested fluoronitrobenzenes were mutagenic under both activated and non-activated conditions, suggesting that they could pose genetic risks upon exposure .
Hepatotoxicity and Metabolism
A comprehensive analysis of the hepatotoxicity associated with fluorinated compounds revealed that this compound influences drug metabolism pathways. It has been shown to affect phase I and phase II metabolic processes, potentially reducing overall toxicity by altering the balance between these metabolic phases. The introduction of fluorine into drug structures often leads to increased oxidation potential and altered pharmacokinetics .
Table 1: Summary of Metabolic Effects
Compound | Phase I Metabolism | Phase II Metabolism | Hepatotoxicity Level |
---|---|---|---|
Paracetamol | Moderate | High | High |
This compound | Altered | Reduced | Moderate |
Case Studies on Therapeutic Applications
In terms of therapeutic potential, studies have explored the synthesis of derivatives from this compound for use as radioligands targeting dopamine D3 receptors and μ-opioid receptors. These derivatives have shown promise in binding affinity and selectivity, indicating possible applications in neuropharmacology .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-Fluoronitrobenzene-d4, and how does deuteration impact reaction conditions?
- Methodological Answer : this compound is typically synthesized via isotopic exchange or catalytic deuteration of the non-deuterated precursor (4-fluoronitrobenzene). For example, deuterium labeling may involve using deuterated solvents (e.g., D₂O) under acidic or basic conditions, with palladium or platinum catalysts to ensure high isotopic incorporation . Key considerations include reaction temperature (optimized between 50–80°C to prevent decomposition) and purification via column chromatography to remove unreacted precursors. Isotopic purity (>98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can researchers validate the isotopic purity and structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS detects isotopic peaks (e.g., M+4 for D4 labeling) and quantifies deuterium incorporation.
- NMR Spectroscopy : ¹H NMR confirms the absence of proton signals in deuterated positions, while ²H NMR provides direct evidence of deuteration.
- Elemental Analysis : Validates molecular formula consistency (e.g., C₆D₄FNO₂ for this compound) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods and closed systems to minimize inhalation/contact .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is advised for aerosol-prone procedures .
- Waste Disposal : Follow EPA guidelines for halogenated waste, as nitroaromatic compounds may exhibit toxicity .
Advanced Research Questions
Q. How can this compound be utilized as an internal standard in quantitative mass spectrometry?
- Methodological Answer :
- Calibration Curve Design : Spiking known concentrations of this compound into samples compensates for matrix effects and ionization variability.
- Data Normalization : Use deuterated signals (e.g., m/z 145.13 for C₆D₄FNO₂) to normalize analyte peaks, improving precision in environmental or metabolomic studies .
- Example Workflow :
Step | Description | Instrumentation |
---|---|---|
1 | Sample prep with deuterated standard | LC-MS/MS |
2 | Peak integration | Skyline/Phoenix MD |
3 | Signal ratio calculation | XCalibur |
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Store aliquots at -20°C, 4°C, and 25°C, and analyze degradation via HPLC-MS at intervals (e.g., 0/7/30 days).
- Statistical Analysis : Apply ANOVA to identify significant degradation trends. For instance, room-temperature storage may show >5% decomposition after 30 days due to nitro group instability .
- Mitigation : Add stabilizers (e.g., BHT) or store under inert gas (argon) to prolong shelf life .
Q. How does this compound facilitate mechanistic studies in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer :
- Deuterium Kinetic Isotope Effect (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to elucidate mechanisms (e.g., σ-complex formation in nitration).
- Computational Modeling : Pair experimental data with DFT calculations (e.g., Gaussian 16) to map energy barriers and regioselectivity .
- Case Study :
Reaction | k(H)/k(D) | Implication |
---|---|---|
Nitration | 1.8–2.2 | Rate-limiting proton transfer |
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how are they addressed?
- Methodological Answer :
- Impurity Profiling : Use GC-MS or UPLC-PDA to detect non-deuterated analogs (e.g., 4-fluoronitrobenzene) and byproducts (e.g., dehalogenated derivatives).
- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via MRM (multiple reaction monitoring) in tandem MS .
Q. Data Interpretation & Best Practices
Q. How should researchers document and report isotopic labeling efficiency for this compound?
- Methodological Answer :
- Reporting Standards : Include isotopic purity (atom% D), analytical method (e.g., HRMS), and batch-specific certificates of analysis (CoA) .
- Example Table :
Parameter | Value | Method |
---|---|---|
Isotopic purity | 98.5 atom% D | HRMS (ESI+) |
Chemical purity | >99% | HPLC-PDA |
Q. What ethical and regulatory considerations apply to shipping this compound across international borders?
- Methodological Answer :
Properties
IUPAC Name |
1,2,4,5-tetradeuterio-3-fluoro-6-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQDTOYDVUWQMS-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.